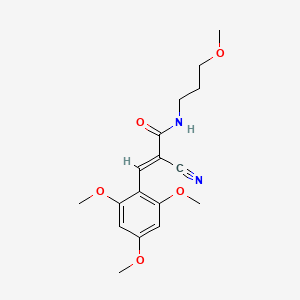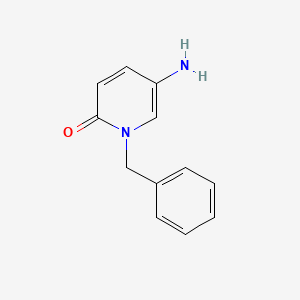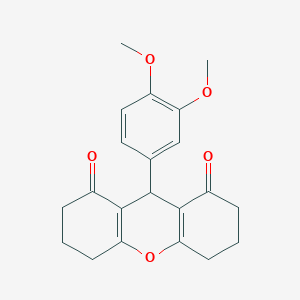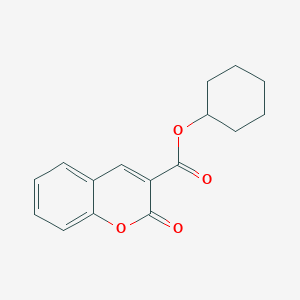
(E)-2-Cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-Cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H22N2O5 and its molecular weight is 334.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Highly Efficient Desilylation
- A study by Andreev, Safronova, and Medvedeva (2011) developed an effective procedure for the desilylation of 3-trimethylsilylprop-2-ynamides, obtaining corresponding terminal prop-2-ynamides in high yield. This reaction is relevant for the synthesis of compounds like (E)-2-Cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide (Andreev, Safronova, & Medvedeva, 2011).
Effect on Mechanofluorochromic Properties
- Research by Song et al. (2015) explored the optical properties of 3-aryl-2-cyano acrylamide derivatives, which are structurally similar to the compound . They found distinct face-to-face stacking modes in these compounds, affecting their optical properties (Song et al., 2015).
Electrofluorochromic Devices
- Cheng et al. (2018) developed electrochromic and aggregation-enhanced emission-active polyamides, incorporating cyano and methoxy groups, akin to the compound of interest. These polymers showed promising applications in high-performance electrofluorochromic devices (Cheng et al., 2018).
Enantioselective Reactions
- Sudo et al. (2008) focused on the enantioselective Diels-Alder reactions using Danishefsky's diene, related to the synthesis and transformation of compounds like this compound. These reactions produce chiral, highly functionalized cyclohexene derivatives (Sudo, Shirasaki, Harada, & Nishida, 2008).
Corrosion Inhibition
- A study by Abu-Rayyan et al. (2022) on synthetic acrylamide derivatives, closely related to the compound of interest, demonstrated effective corrosion inhibition for copper in acidic solutions. This research suggests potential applications in materials science (Abu-Rayyan et al., 2022).
Catalytic Synthesis
- Bacchi et al. (2005) reported on the catalytic synthesis of heterocyclic derivatives, including those similar to the compound . These derivatives were formed under oxidative carbonylation conditions, indicating potential for diverse synthetic applications (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Room-Temperature Polymerization
- Convertine et al. (2004) discussed the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. While not directly involving this compound, the study highlights the potential utility of similar compounds in polymer science (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(3-methoxypropyl)-3-(2,4,6-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-21-7-5-6-19-17(20)12(11-18)8-14-15(23-3)9-13(22-2)10-16(14)24-4/h8-10H,5-7H2,1-4H3,(H,19,20)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMDKWHPMSHLLR-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=CC1=C(C=C(C=C1OC)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C(=C/C1=C(C=C(C=C1OC)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2872405.png)
![(1R,4R)-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2872407.png)
![(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2872409.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2872410.png)
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)
![2,2,2-Trifluoro-N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]acetamide](/img/structure/B2872415.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2872416.png)
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)

![N-(2-chloro-4-methylphenyl)-2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2872419.png)
![1-isopropyl-3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2872423.png)



